molecular formula C11H11NO5S B1638141 3-Phenoxypyridine monosulfate CAS No. 65846-21-1

3-Phenoxypyridine monosulfate

Cat. No.: B1638141
CAS No.: 65846-21-1
M. Wt: 269.28 g/mol
InChI Key: SYULDLBUMBEIIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

CI-844 can be synthesized through multiple routes. One common method involves the reaction of 3-hydroxypyridine with bromobenzene in the presence of potassium hydroxide and copper bronze at a temperature of 150°C . Another method involves the reaction of 3-iodopyridine with phenol, also in the presence of potassium hydroxide and copper bronze .

Industrial Production Methods

Industrial production of CI-844 typically follows the synthetic routes mentioned above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

CI-844 undergoes various chemical reactions, including:

    Oxidation: CI-844 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: CI-844 can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of CI-844, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CI-844 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: CI-844 is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: CI-844 is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CI-844 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

CI-844 can be compared with other quaternary derivatives of pyridyl ethers and onium compounds. Similar compounds include:

CI-844 stands out due to its unique combination of properties, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

65846-21-1

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

3-phenoxypyridine;sulfuric acid

InChI

InChI=1S/C11H9NO.H2O4S/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;1-5(2,3)4/h1-9H;(H2,1,2,3,4)

InChI Key

SYULDLBUMBEIIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CN=CC=C2.OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CC=C2.OS(=O)(=O)O

Key on ui other cas no.

65846-21-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 523 g. of 3-phenoxypyridine in 750 ml. of 2-propanol is treated slowly with stirring with 303 g. of 98% sulfuric acid, while maintaining the temperature below 50° C. On cooling to room temperature, the mixture sets up solid. It is heated to 75° C., transferred to an acceptable container and allowed to cool to 50° C. and the crystalline product collected by filtration. The filtrate is allowed to stand at room temperature for 2 hours and the additional crystalline product is collected by filtration. The combined product is dried at reduced pressure to give 3-phenoxypyridine monosulfate, m.p. 103°-107° C. The salt is recrystallized from acetonitrile; after drying at reduced pressure it melts at 107°-109° C.
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